molecular formula C10H10ClNO2S B13460314 2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride

2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride

Cat. No.: B13460314
M. Wt: 243.71 g/mol
InChI Key: KLABFINQHXJIMO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through various methods such as the Fischer indole synthesis or the Pummerer rearrangement.

    Introduction of the Aminomethyl Group: This step involves the functionalization of the benzothiophene core with an aminomethyl group. This can be done using reagents like formaldehyde and ammonia or amines under reductive amination conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-benzothiophene-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

2-(aminomethyl)-1-benzothiophene-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9NO2S.ClH/c11-5-6-4-8-7(10(12)13)2-1-3-9(8)14-6;/h1-4H,5,11H2,(H,12,13);1H

InChI Key

KLABFINQHXJIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)CN)C(=O)O.Cl

Origin of Product

United States

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